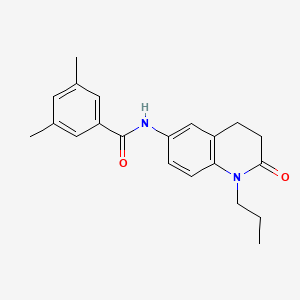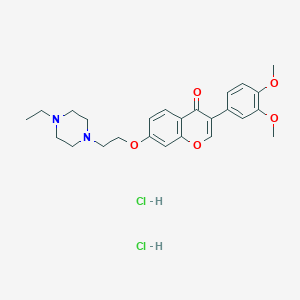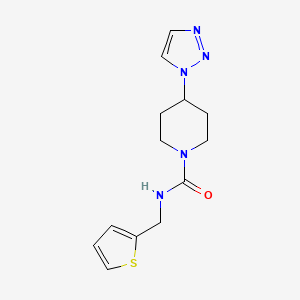![molecular formula C21H19FN6O3 B2632525 7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione CAS No. 377051-11-1](/img/no-structure.png)
7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione is a useful research compound. Its molecular formula is C21H19FN6O3 and its molecular weight is 422.42. The purity is usually 95%.
BenchChem offers high-quality 7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Structure and Synthesis
The compound 7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione and its related structures have been synthesized and studied for various purposes. Barakat et al. (2016) synthesized a related compound, 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, through a multicomponent reaction. The molecular structure of this compound was confirmed by spectroscopic methods and X-ray crystallography, highlighting the intricate molecular arrangements that these compounds can form (Barakat et al., 2016).
Polymorphism and Crystal Structures
The study of polymorphism and crystal structures of related compounds has been a focus in scientific research. Dwivedi and Das (2018) described the polymorphism of four new bis-hydrazone compounds, highlighting the conformational adjustments and packing polymorphism in their crystal structures. Such studies are crucial for understanding the physical properties and potential applications of these compounds (Dwivedi & Das, 2018).
Antimicrobial Activity
The antimicrobial properties of compounds similar to 7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione have been extensively studied. Kandhavelu et al. (2012) synthesized and characterized novel arylhydrazones of methylene active compounds, which were evaluated for their antimicrobial activity using a whole-cell bacterial luminescence biosensor method. This research provides insights into the potential use of such compounds in fighting microbial infections (Kandhavelu et al., 2012).
Reactions and Transformations
Understanding the reactions and transformations of such compounds is vital for their practical application. Shcherbakov et al. (2009) studied the reactions of 3-(l-Aminoethylidene)-5,6,7,8-tetrafluorobenzopyran-2,4-dione with substituted hydrazines, revealing the formation of various derivatives depending on the nucleophilicity of hydrazines and reaction conditions. This knowledge is instrumental in synthesizing new compounds with desired properties (Shcherbakov et al., 2009).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione' involves the condensation of 4-fluorobenzylamine with 3-hydroxybenzaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with 1,3-dimethyluracil-2,6-dione in the presence of a suitable catalyst to yield the final product.", "Starting Materials": [ "4-fluorobenzylamine", "3-hydroxybenzaldehyde", "1,3-dimethyluracil-2,6-dione", "catalyst" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzylamine with 3-hydroxybenzaldehyde in ethanol to form the Schiff base.", "Step 2: Isolation of the Schiff base by filtration and washing with ethanol.", "Step 3: Reaction of the Schiff base with 1,3-dimethyluracil-2,6-dione in the presence of a suitable catalyst, such as p-toluenesulfonic acid, at reflux temperature for several hours.", "Step 4: Purification of the crude product by column chromatography using a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product." ] } | |
CAS番号 |
377051-11-1 |
製品名 |
7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
分子式 |
C21H19FN6O3 |
分子量 |
422.42 |
IUPAC名 |
7-[(4-fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H19FN6O3/c1-26-18-17(19(30)27(2)21(26)31)28(12-13-6-8-15(22)9-7-13)20(24-18)25-23-11-14-4-3-5-16(29)10-14/h3-11,29H,12H2,1-2H3,(H,24,25) |
InChIキー |
OUOHZOLDXIOCFG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC(=CC=C3)O)CC4=CC=C(C=C4)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Ethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2632444.png)


![5-((2-fluorobenzyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2632450.png)

![Tert-butyl (3aR,6aS)-4-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2632454.png)

![5-Bromo-2-{[1-(2-methoxyethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2632457.png)

![5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2632460.png)
![4-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-6-methyl-1lambda4,4-thiazepan-1-one](/img/structure/B2632461.png)

![6-methyl-N-[3-(methylthio)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2632465.png)